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Introduction
Trisodium citrate is a versatile reagent frequently employed in molecular biology for DNA

extraction protocols. Its utility stems from its properties as a buffering agent, a chelating agent,

and its role in the precipitation of nucleic acids. These application notes provide detailed

protocols and an overview of the mechanisms by which trisodium citrate facilitates the

isolation of high-quality DNA from various biological sources, including whole blood and

archival tissues.

Mechanism of Action
Trisodium citrate plays several key roles during DNA extraction:

DNA Precipitation: The positively charged sodium ions (Na+) from trisodium citrate

neutralize the negative charges on the phosphate backbone of DNA. This reduction in

electrostatic repulsion allows the DNA molecules to aggregate and precipitate out of solution,

particularly in the presence of alcohol (e.g., ethanol or isopropanol).[1]

pH Buffering: Trisodium citrate is a component of various buffer systems used to maintain a

stable pH during the extraction process. A stable, slightly alkaline pH is crucial for

maintaining the integrity of DNA and preventing its degradation by acid hydrolysis.
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Chelating Agent: Citrate ions can chelate divalent cations such as magnesium (Mg²⁺) and

calcium (Ca²⁺). These ions are essential cofactors for DNases, enzymes that degrade DNA.

By sequestering these ions, trisodium citrate helps to inactivate DNases and protect the

DNA from enzymatic degradation.[2]
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Logical Flow of Trisodium Citrate's Roles in DNA Extraction
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Caption: Logical flow of trisodium citrate's roles in DNA extraction.
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Application 1: DNA Wash in Phenol-Based
Extraction (TRI Reagent Protocol)
In protocols involving phenol-chloroform extraction, such as the TRI Reagent method, a wash

step with trisodium citrate in ethanol is crucial for removing residual phenol, which can inhibit

downstream enzymatic reactions.

Experimental Protocol: DNA Isolation from the
Interphase and Phenol Phase of TRI Reagent Lysate
This protocol is adapted from the TRI Reagent DNA/Protein Isolation Protocol.[3]

Reagents:

TRI Reagent Lysate (containing homogenized sample)

100% Ethanol

DNA Wash Solution: 0.1 M Trisodium Citrate in 10% Ethanol (no pH adjustment required)

75% Ethanol

8 mM NaOH

HEPES (free acid, for pH adjustment)

Procedure:

DNA Precipitation:

Following the removal of the aqueous phase for RNA isolation, carefully remove any

remaining aqueous phase from the interphase and organic phase.

Add 0.3 mL of 100% ethanol per 1 mL of TRI Reagent used for the initial homogenization.

Mix by inversion and incubate at room temperature for 2-3 minutes.

Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the DNA.
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Remove the supernatant (this can be saved for protein isolation).

DNA Wash:

Add 1 mL of DNA Wash Solution (0.1 M trisodium citrate in 10% ethanol) per 1 mL of TRI

Reagent used initially.

Incubate for 30 minutes at room temperature with occasional mixing.

Centrifuge at 2,000 x g for 5 minutes at 4-25°C.

Carefully discard the supernatant.

Repeat this wash step once more. For large DNA pellets (>200 µg), a third wash may be

necessary.[4]

Final Wash:

Add 1.5-2 mL of 75% ethanol to the DNA pellet.

Incubate for 10-20 minutes at room temperature with periodic mixing.

Centrifuge at 2,000 x g for 5 minutes at 4-25°C.

Carefully remove the ethanol supernatant.

DNA Solubilization:

Briefly air-dry the DNA pellet for 3-5 minutes.

Dissolve the DNA pellet in an appropriate volume (e.g., 300-600 µL for DNA from 50-70

mg of tissue) of 8 mM NaOH by slowly pipetting up and down.

Centrifuge at 12,000 x g for 10 minutes to remove any insoluble material.

Transfer the supernatant containing the DNA to a new tube.

Adjust the pH to the desired level (typically 7-8) with HEPES.
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Experimental Workflow: TRI Reagent DNA Wash
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Caption: Workflow for the DNA wash step in the TRI Reagent protocol.

Quantitative Data
While direct comparative studies isolating the effect of the trisodium citrate wash are limited,

the TRIzol™ method, which incorporates this step, has been shown to yield a significantly

higher quantity of DNA from whole blood compared to a standard phenol-chloroform method

(three-fold higher yield reported in one study).[5] However, the purity as measured by the

A260/A280 ratio was noted to be higher in the phenol-chloroform method in the same study.[5]

Insufficient washing with the trisodium citrate solution can lead to a low A260/A280 ratio due

to phenol contamination.[4]

Parameter
TRIzol™ Method with
Citrate Wash[5]

Phenol-Chloroform
Method[5]

DNA Yield Significantly higher (3-fold) Lower

A260/A280 Ratio Lower (indicating lower purity) Higher

Application 2: Citrate Buffer in Magnetic Bead-
Based DNA Extraction
Trisodium citrate can be a key component of the lysis and binding buffers in protocols that

utilize silica-coated magnetic beads for DNA purification.

Experimental Protocol: DNA Extraction from
Environmental Samples using a Citrate Buffer System
This protocol is based on a custom open-source method for DNA isolation using silica magnetic

beads.[6]

Reagents:

Citrate Buffer (0.1 M, pH 5.0):

Solution A: 0.1 M Citric Acid
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Solution B: 0.1 M Trisodium Citrate

Combine 17.5 mL of Solution A with 32.5 mL of Solution B. Adjust pH to 5.0 if necessary.

Buffer B (Lysis/Binding Buffer):

Guanidine thiocyanate (GuSCN)

Citrate Buffer (0.1 M, pH 5.0)

N-Lauroylsarcosine sodium salt solution

Buffer C (Wash Buffer):

Guanidine thiocyanate (GuSCN)

Citrate Buffer (0.1 M, pH 5.0)

Isopropanol

Tween 20

Silica Magnetic Beads

80% Ethanol

Elution Buffer (e.g., TE buffer)

Procedure:

Sample Lysis:

Homogenize the sample in Buffer B.

Incubate to ensure complete cell lysis.

DNA Binding:

Add the silica magnetic beads to the lysate.
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Incubate to allow DNA to bind to the beads.

Washing:

Place the tube on a magnetic rack to capture the beads.

Discard the supernatant.

Add Buffer C and resuspend the beads.

Recapture the beads on the magnetic rack and discard the supernatant.

Repeat the wash with 80% ethanol.

Elution:

Air-dry the beads to remove residual ethanol.

Resuspend the beads in Elution Buffer.

Incubate to release the DNA from the beads.

Capture the beads on the magnetic rack and transfer the supernatant containing the

purified DNA to a new tube.

Experimental Workflow: Magnetic Bead DNA Extraction
with Citrate Buffer
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Workflow for Magnetic Bead DNA Extraction with Citrate Buffer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b8492382?utm_src=pdf-custom-synthesis
https://www.quora.com/Why-is-sodium-citrate-used-in-DNA-extraction
https://www.avidorganics.net/sodium-citrates-role-in-rna-isolation/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1149904/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1149904/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0016385_TRIzol_Reagent_DNA_Isol_UG.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9532648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9532648/
https://www.earthhologenome.org/laboratory/dna-extraction.html
https://www.earthhologenome.org/laboratory/dna-extraction.html
https://www.benchchem.com/product/b8492382#using-trisodium-citrate-for-dna-extraction-protocols
https://www.benchchem.com/product/b8492382#using-trisodium-citrate-for-dna-extraction-protocols
https://www.benchchem.com/product/b8492382#using-trisodium-citrate-for-dna-extraction-protocols
https://www.benchchem.com/product/b8492382#using-trisodium-citrate-for-dna-extraction-protocols
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8492382?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8492382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8492382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

